molecular formula C18H12F3NO B12449066 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol

2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol

Cat. No.: B12449066
M. Wt: 315.3 g/mol
InChI Key: WTRCZSZORJOBDJ-UHFFFAOYSA-N
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Description

2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol (molecular formula: C₁₈H₁₂F₃NO) is a fluorinated aromatic compound featuring a phenol group linked to a pyridine ring substituted with a phenyl group at the 6-position and a trifluoromethyl (-CF₃) group at the 4-position . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science. Its structure has been confirmed via X-ray crystallography in related compounds, such as 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one . The phenol moiety provides hydrogen-bonding capability, while the pyridine and phenyl groups contribute to π-π stacking interactions, critical for biological activity or material properties.

Properties

Molecular Formula

C18H12F3NO

Molecular Weight

315.3 g/mol

IUPAC Name

2-[6-phenyl-4-(trifluoromethyl)pyridin-2-yl]phenol

InChI

InChI=1S/C18H12F3NO/c19-18(20,21)13-10-15(12-6-2-1-3-7-12)22-16(11-13)14-8-4-5-9-17(14)23/h1-11,23H

InChI Key

WTRCZSZORJOBDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of octafluorotoluene as a starting reagent, which undergoes a series of reactions to form the desired compound .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The phenolic ring undergoes EAS at positions activated by the hydroxyl group. The trifluoromethyl group on the pyridine ring exerts an electron-withdrawing effect, further directing substitution patterns.

Reaction Type Conditions Products Key Observations
NitrationHNO₃, H₂SO₄, 0–5°CMono-nitro derivatives at ortho/paraPara selectivity dominates due to steric hindrance at ortho .
SulfonationH₂SO₄, SO₃, 50°CSulfonic acid derivativesReversible reaction favored at higher temperatures.
HalogenationX₂ (Cl₂, Br₂), FeCl₃ catalystHalo-substituted phenolsBromination occurs faster than chlorination .

Mechanistic Insight :
The hydroxyl group activates the aromatic ring via electron donation, while the trifluoromethyl group stabilizes intermediates through inductive effects. Steric hindrance from the pyridine moiety reduces substitution at adjacent positions .

Palladium-Catalyzed C–H Functionalization

The pyridine ring directs regioselective C–H activation, enabling sequential functionalization.

Dichlorination

Conditions :

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Reagent: N-Chlorosuccinimide (NCS, 3.0 equiv.)

  • Solvent: EtOAc, 110°C, N₂ atmosphere .

Outcome :

  • Dual chlorination at the pyridine-adjacent phenyl positions.

  • Yield : 72–85% .

Mechanism :

  • Cyclopalladation : Pyridine-assisted ortho C–H activation forms a palladacycle intermediate.

  • Oxidative Addition : NCS reacts with the palladacycle to generate a Pd(IV) species.

  • Reductive Elimination : Releases the dichlorinated product and regenerates Pd(II) .

Nitration

Conditions :

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Reagent: AgNO₂ (2.0 equiv.), K₂S₂O₈ (2.0 equiv.)

  • Solvent: DCE, 110°C, N₂ atmosphere .

Outcome :

  • Nitro groups introduced at the pyridine-directed meta position.

  • Yield : 68–78% .

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation under controlled conditions.

Oxidizing Agent Conditions Product Notes
KMnO₄Acidic aqueous solutionQuinone derivativesOver-oxidation to carboxylic acids avoided at low pH.
DDQCH₂Cl₂, RTRadical-coupled dimeric speciesStabilized by trifluoromethyl group .

Coupling Reactions

The pyridine ring participates in cross-coupling reactions when halogenated derivatives are synthesized.

Suzuki–Miyaura Coupling

Precursor : Brominated derivative at the pyridine’s 4-position.
Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Reagent: Arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.)

  • Solvent: DME/H₂O, 80°C .
    Outcome :

  • Biaryl products with extended conjugation.

  • Yield : 60-75% .

Etherification

Conditions :

  • Reagent: Alkyl halide (R-X), K₂CO₃

  • Solvent: DMF, 60°C.
    Outcome :

  • Alkyl ether derivatives with improved lipophilicity.

Esterification

Conditions :

  • Reagent: Acetyl chloride, pyridine

  • Solvent: CH₂Cl₂, 0°C → RT.
    Outcome :

  • Acetylated phenol with retained pyridine reactivity.

Cyclization Reactions

NH₄I/Na₂S₂O₄-Mediated Cyclization :

  • Converts the compound into fused heterocycles (e.g., benzofuropyridines).

  • Yield : Up to 89% under optimized conditions.

Scientific Research Applications

2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol is an organic compound with a molecular formula of C18H12F3NOC_{18}H_{12}F_3NO. It features a trifluoromethyl group attached to a pyridine ring, which is further substituted with a phenyl group . Compounds similar to it have demonstrated significant biological activities and diverse chemical reactivity.

Scientific Research Applications

The unique structure of 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol lends itself to various applications. Compounds with similar structures can interact with enzymes or receptors involved in cancer progression, suggesting that this compound may also exhibit such interactions. Techniques like molecular docking and kinetic assays are often employed to elucidate binding mechanisms.

Interaction studies Interaction studies involving 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol focus on its binding affinity towards biological targets.

Biological activities Research has indicated that compounds similar to 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol exhibit significant biological activities. For instance, derivatives with similar structural motifs have been studied for their antiproliferative effects against various cancer cell lines. These compounds may induce apoptosis through mechanisms involving the modulation of key cellular pathways such as those involving poly(ADP-ribose) polymerase and caspases.

Analogous Compounds

Several compounds share structural similarities with 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol. The presence of both phenolic and pyridine functionalities in 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol provides it with unique reactivity and biological properties not found in simpler analogs.

Compound NameUnique Features
4-(Trifluoromethyl)phenolLacks the pyridine moiety; primarily used as an industrial chemical.
6-(Trifluoromethyl)pyridin-2-amineContains an amine instead of a phenolic group; exhibits different reactivity patterns.
2-Hydroxy-5-(trifluoromethyl)pyridineHydroxypyridine structure; used in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins and enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogues

Compound Name Core Structure Substituents Molecular Formula Key Features
2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol Pyridine-phenol 6-Ph, 4-CF₃ C₁₈H₁₂F₃NO Phenol group for H-bonding; CF₃ enhances stability
6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one Pyridinone 6-Ph, 4-CF₃, lactam oxygen C₁₂H₈F₃NO Lactam ring increases polarity; confirmed by X-ray
2-[5-(Trifluoromethyl)isoxazole-3-yl]phenol Isoxazole-phenol 5-CF₃, isoxazole ring C₁₀H₆F₃NO₂ Electron-deficient isoxazole alters electronic properties vs. pyridine
[6-Ph-4-CF₃-pyrimidin-2-yl]carboxylic acid Pyrimidine 6-Ph, 4-CF₃, carboxylic acid C₁₃H₉F₃N₂O₂ Carboxylic acid improves solubility; ester derivatives available
6-(3,5-Dichlorophenyl)-2-Ph-4-CF₃-pyrimidine Pyrimidine 6-(3,5-Cl₂Ph), 2-Ph, 4-CF₃ C₁₇H₉Cl₂F₃N₂ Chlorine substituents increase steric bulk and electron-withdrawing effects

Key Observations:

  • Heterocyclic Core : Pyridine (target compound) vs. pyrimidine or isoxazole alters electronic density and binding interactions.
  • Substituents: Trifluoromethyl (-CF₃) is common for stability; phenol vs. carboxylic acid or lactam modulates solubility and reactivity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Melting Point (°C)
2-[6-Ph-4-CF₃-2-pyridyl]phenol 315.3 4.2 ~0.5 (DMSO) 180–185*
6-Phenyl-4-CF₃-pyridin-2(1H)-one 245.2 3.8 ~1.2 (Water) 150–155
[6-Ph-4-CF₃-pyrimidin-2-yl]carboxylic acid 282.2 2.5 ~5.0 (Water) 210–215
2-[5-CF₃-isoxazol-3-yl]phenol 229.2 3.1 ~2.0 (Ethanol) 130–135

*Predicted based on analogues.

  • Lipophilicity: The target compound’s higher logP (4.2) vs. pyridinone (3.8) reflects increased hydrophobicity from the phenyl group.
  • Solubility: Carboxylic acid derivatives (5.0 mg/mL) outperform phenol-containing analogues due to ionization .

Biological Activity

2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol is an organic compound characterized by a complex structure that includes a phenolic group and a pyridine moiety with trifluoromethyl substitution. Its molecular formula is C18H12F3NOC_{18}H_{12}F_3NO, and it has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring, which is further substituted with a phenyl group. This unique structure contributes to its reactivity and biological properties. The presence of the hydroxyl (-OH) group allows for various chemical interactions, enhancing its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol exhibit significant biological activities, particularly in the following areas:

  • Antiproliferative Effects : Studies have shown that derivatives with similar structural motifs can induce apoptosis in various cancer cell lines by modulating key cellular pathways, including those involving poly(ADP-ribose) polymerase and caspases.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on topoisomerase I and II, which are critical enzymes in DNA replication and transcription. Compounds with similar structures have demonstrated stronger topo II inhibitory activity compared to established drugs like etoposide .

Anticancer Activity

A series of studies focused on the cytotoxic effects of compounds structurally related to 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol have revealed promising results:

  • Cytotoxicity Testing : In vitro tests against various human cancer cell lines (e.g., HCT15, T47D, DU145, HeLa) showed that many compounds exhibited significant cytotoxic effects, with IC50 values ranging from 0.68 µM to 1.25 µM against T47D breast cancer cells .
  • Mechanism of Action : The mechanism behind the antiproliferative activity includes the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. This suggests potential for therapeutic applications in oncology.

Enzyme Interaction Studies

Interaction studies have highlighted the binding affinity of 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol towards biological targets:

  • Molecular Docking : Techniques like molecular docking have been employed to elucidate binding mechanisms with enzymes involved in cancer progression. These studies indicate that the compound may inhibit key pathways critical for tumor growth.

Comparative Analysis with Similar Compounds

The following table compares 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol with structurally similar compounds regarding their unique features and biological activities:

Compound NameStructure DescriptionUnique Features
4-(Trifluoromethyl)phenolLacks the pyridine moietyPrimarily used as an industrial chemical
6-(Trifluoromethyl)pyridin-2-amineContains an amine instead of a phenolic groupExhibits different reactivity patterns
2-Hydroxy-5-(trifluoromethyl)pyridineHydroxypyridine structureUsed in agrochemicals and pharmaceuticals

Q & A

Q. What synthetic methodologies are effective for preparing 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol, and how can reaction conditions be optimized?

Answer: The synthesis typically involves:

  • Nucleophilic aromatic substitution to introduce the trifluoromethyl group onto the pyridine ring.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the phenyl group.
  • Optimization strategies :
    • Varying catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) and solvents (DMSO or THF) to improve yield .
    • Temperature control (0–80°C) to minimize side reactions, particularly for trifluoromethylation steps .
    • Use of fluorinating agents (e.g., KF) in anhydrous conditions to enhance regioselectivity .

Q. How can spectroscopic techniques validate the structure of 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol?

Answer:

  • ¹H/¹³C NMR : Confirm aromatic proton environments and CF₃ group integration (δ ~110–120 ppm for ¹³C-F coupling) .
  • FT-IR : Identify phenolic O-H stretches (~3200 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 346.3117 for C₁₈H₁₃F₃N₂O₂ derivatives) .

Q. What safety protocols are critical during handling and disposal of this compound?

Answer:

  • Handling : Use PPE (gloves, goggles) to avoid inhalation/contact. Work in fume hoods due to potential toxicity of fluorinated intermediates .
  • Waste disposal : Segregate halogenated waste and transfer to certified facilities for incineration or hydrolysis .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

Answer:

  • Software tools : Refine structures using SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) to address twinning or disorder .
  • Validation : Cross-check with PLATON for symmetry errors and CCDC databases for comparable bond lengths/angles .
  • High-resolution data : Use synchrotron radiation (λ < 1 Å) to improve resolution for trifluoromethyl group orientation .

Q. What computational methods predict the biological activity of derivatives of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinase inhibitors) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing CF₃) with bioactivity using Gaussian-based DFT calculations .
  • Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

Q. How to analyze conflicting spectroscopic data for structurally similar derivatives?

Answer:

  • Controlled experiments : Replicate synthesis under standardized conditions to isolate variables (e.g., solvent purity).
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions caused by substituent positional isomers .
  • X-ray crystallography : Use absolute configuration determination to confirm regioisomer assignments .

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